2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,14-12-16-7-2-1-3-8-16)22-13-6-9-17(15-22)20-21-18-10-4-5-11-19(18)25-20/h1-5,7-8,10-12,14,17H,6,9,13,15H2/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCWLDVPIJCWQQ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole
- Molecular Formula : C20H20N2O2S2
- Molecular Weight : 384.51 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The sulfonyl group enhances the lipophilicity and biological interactions of the compound, allowing it to modulate the activity of specific targets effectively.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole have shown effectiveness in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated through its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. The inhibition of these cytokines is crucial for mitigating inflammation-related diseases.
Case Studies and Research Findings
- Study on Dual Inhibition : A study focused on benzothiazole derivatives reported that dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) could produce significant antinociceptive effects without the side effects commonly associated with traditional analgesics. This study emphasizes the potential of compounds like 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole in pain management therapies .
- Structure-Activity Relationship (SAR) : Research exploring SAR has identified key structural features that enhance biological activity. Modifications at specific positions on the benzothiazole ring have been linked to improved potency against cancer cells . For example, the introduction of trifluoromethyl groups has been noted to enhance interaction with targeted enzymes while maintaining metabolic stability .
- In Vivo Evaluations : In vivo studies have indicated that compounds similar to 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole can alleviate pain without causing sedation in animal models, suggesting a favorable safety profile for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations:
Functional Group Impact: The sulfonyl group in the target compound enhances polarity and stability compared to sulfanyl or thioether derivatives (e.g., compounds in ). This may improve solubility in polar solvents and resistance to oxidation.
Biological Activity :
- Hydrazine-substituted benzothiazoles (e.g., ) exhibit anticonvulsant properties, but the target compound’s sulfonyl-piperidine group may redirect activity toward protease inhibition or kinase modulation due to its bulkier structure.
- Styryl-substituted analogues (e.g., ) are used in bioimaging, suggesting the target compound’s (E)-styryl group could enable fluorescence applications if conjugated appropriately.
Compared to 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole (boiling point: 449°C ), the sulfonyl group may lower the boiling point due to increased polarity.
Q & A
Q. Which structural modifications improve selectivity in targeting tuberculosis (TB) pathogens?
- Methodological Answer : Introducing lipophilic groups (e.g., trifluoromethyl) enhances permeability across mycobacterial membranes. In vitro MIC assays against M. tuberculosis H37Rv (e.g., microplate Alamar Blue assay) validate potency. Hybrid scaffolds (e.g., benzothiazole-triazoles) reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
